molecular formula C14H16N2O3 B2644433 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea CAS No. 1396760-18-1

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea

Cat. No.: B2644433
CAS No.: 1396760-18-1
M. Wt: 260.293
InChI Key: BZKXKTLEBWMYKG-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a urea derivative featuring a furan-3-yl moiety substituted at the 2-hydroxyethyl position and an o-tolyl (ortho-methylphenyl) group. The hydroxyethyl group may enhance solubility in polar solvents, while the o-tolyl substituent contributes to hydrophobic interactions. Structural characterization of similar compounds often employs X-ray crystallography, as demonstrated in studies of thio-urea analogs .

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-10-4-2-3-5-12(10)16-14(18)15-8-13(17)11-6-7-19-9-11/h2-7,9,13,17H,8H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZKXKTLEBWMYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound includes a furan ring and a urea moiety, making it a subject of interest for various applications, particularly in the fields of pharmacology and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C14H16N2O3
  • Molecular Weight : 260.293 g/mol
  • CAS Number : 1396760-18-1

The compound's structure includes a furan ring attached to a hydroxyethyl group and an o-tolyl group, which may influence its interactions with biological targets.

The biological activity of 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea is hypothesized to involve several mechanisms:

  • Hydrogen Bonding : The hydroxyethyl group can form hydrogen bonds with biological molecules, enhancing its interaction with enzymes or receptors.
  • Hydrophobic Interactions : The furan and tolyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated, with some studies noting that derivatives with similar structural features exhibit antibacterial activity. For instance, benzoylthiourea derivatives have shown effective antibacterial activity against various pathogens, indicating a possible avenue for exploring the antimicrobial efficacy of 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of urea derivatives:

  • Synthesis and Evaluation : In a study exploring the synthesis of thiourea derivatives, researchers found that certain structural modifications led to enhanced biological activities, including increased cytotoxicity against cancer cell lines.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that the presence of electron-donating or withdrawing groups significantly influences the biological activity of urea compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research has indicated that compounds containing furan rings can exhibit antiviral properties. For instance, derivatives similar to 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea have shown promising activity against various viral targets, such as HIV and Dengue virus . The presence of electron-donating groups in the structure enhances interaction with viral proteins, potentially leading to effective inhibitors.

Antimicrobial Properties
Studies have also suggested that this compound may possess antimicrobial activity. Its structural features allow it to interact with bacterial cell membranes or inhibit essential enzymes, making it a candidate for further development as an antibacterial agent.

Materials Science Applications

1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea can be utilized in materials science due to its unique chemical properties. Its ability to form stable polymers through reactions involving the urea group allows for the development of new materials with specific mechanical and thermal properties. This application is particularly relevant in creating coatings or composites that require enhanced durability and resistance to environmental factors.

Chemical Intermediate

The compound serves as an intermediate in organic synthesis, particularly in the production of more complex molecules. Its reactivity can be harnessed in various chemical reactions, including hydrolysis and substitution reactions. This versatility makes it valuable in pharmaceutical synthesis and the development of new chemical entities .

Case Study 1: Antiviral Screening

In a study examining the antiviral potential of various furan derivatives, 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea was tested against HIV-1 integrase. The results indicated significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for antiviral drug development .

Case Study 2: Polymer Development

Researchers explored the use of 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea as a precursor for polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, indicating its applicability in advanced material formulations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea with structurally related urea derivatives, highlighting key structural and functional differences:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea C₁₄H₁₆N₂O₃ Hydroxyethyl-furan, o-tolyl urea Potential solubility from hydroxyethyl group N/A
1-(2-Furo-yl)-3-(o-tol-yl)thio-urea C₁₃H₁₂N₂O₂S Thio-urea (S replaces O), o-tolyl, furan Reduced hydrogen bonding vs. urea; crystallized in monoclinic P2₁/c
1-(3-Cyano-phen-yl)-3-(2-furo-yl)thio-urea C₁₃H₉N₃O₂S Cyano-phenyl, thio-urea Increased polarity from cyano group
1-(4-Methoxyphenyl)-3-(pyrrole-2-carbonylphenyl)urea C₂₀H₁₇N₃O₃ Methoxyphenyl, pyrrole-carbonyl Enhanced lipophilicity from methoxy group
1-(4-(2-(Ethoxymethyl)-2H-tetrazol-5-yl)phenyl)-3-(o-tolyl)urea C₁₉H₂₁N₇O₂ Tetrazole, ethoxymethyl Tetrazole improves metabolic stability
1-(3,5-Dibromophenyl)-3-[2-(2-hydroxyethyl)phenyl]urea C₁₅H₁₄Br₂N₂O₂ Brominated aryl, hydroxyethyl Halogens enhance hydrophobic binding
1-(2-(3-(o-Tolyl)oxiran-2-yl)phenyl)urea (TP253) C₁₆H₁₆N₂O₂ Epoxide, o-tolyl Carbamazepine degradation product; lower toxicity
1-(furan-2-ylmethyl)-3-(2-hydroxyacetyl)urea C₈H₁₀N₂O₄ Hydroxyacetyl, furan-methyl Intermediate with polar functional groups
Boron-containing urea derivative (CAS 1400225-39-9) C₂₁H₂₅BClN₂O₃ Boron dioxaborolan, chloro, p-tolyl Suzuki coupling precursor for drug discovery

Key Findings from Comparative Analysis:

Thio-urea vs. Urea : Replacing urea’s oxygen with sulfur (e.g., in 1-(2-Furo-yl)-3-(o-tol-yl)thio-urea) reduces hydrogen-bonding capacity, which may alter biological activity or crystallization behavior .

Polar vs. Nonpolar Substituents: Methoxy groups (e.g., in 1-(4-methoxyphenyl)-3-(pyrrole-2-carbonylphenyl)urea) increase lipophilicity, favoring membrane permeability, while hydroxyethyl or hydroxyacetyl groups improve solubility .

Heterocyclic Modifications : Tetrazole rings (e.g., in ’s compound) confer metabolic stability, whereas boron-containing groups (e.g., CAS 1400225-39-9) enable further synthetic diversification .

Structural and Functional Insights:

  • Hydroxyethyl Group : The 2-hydroxyethyl segment in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., halogenated derivatives) .
  • Furan vs. Pyrrole : Furan’s oxygen atom offers weaker electron-donating effects compared to pyrrole’s nitrogen, influencing electronic properties and reactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(Furan-3-yl)-2-hydroxyethyl)-3-(o-tolyl)urea, and what methodological considerations are critical for optimizing yield and purity?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions, typically involving the reaction of an isocyanate with an amine. For example, analogous urea derivatives are prepared by reacting substituted phenyl isocyanates with furan-containing amines under inert solvents like dichloromethane or toluene, often with a base (e.g., triethylamine) to neutralize HCl by-products . Optimization requires precise stoichiometric control, inert atmosphere (N₂) to prevent side reactions, and reflux conditions to enhance reactivity. Purification via column chromatography or recrystallization is recommended to isolate high-purity products.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the furan ring, hydroxyethyl group, and urea linkage. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in analogous urea derivatives .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design and optimization of synthesis protocols for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states to identify energetically favorable conditions. For instance, the ICReDD framework combines reaction path searches using quantum calculations with experimental data to narrow optimal conditions (e.g., solvent selection, catalyst use) . Molecular dynamics simulations can also model solvent effects on reaction kinetics, reducing trial-and-error experimentation.

Q. What strategies are recommended for analyzing contradictory data (e.g., varying yields, by-products) across different synthetic batches?

  • Methodological Answer : Systematic Design of Experiments (DoE) methodologies, such as factorial design, isolate variables (e.g., temperature, solvent polarity, catalyst loading) to identify root causes. For example, conflicting yields in analogous urea syntheses may arise from trace moisture in solvents or incomplete isocyanate-amine coupling . Advanced analytics like LC-MS can detect low-abundance by-products, while kinetic studies under controlled conditions resolve mechanistic ambiguities.

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